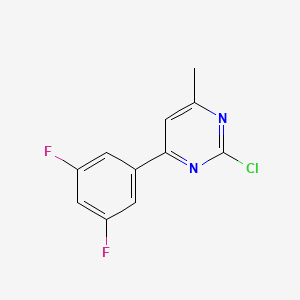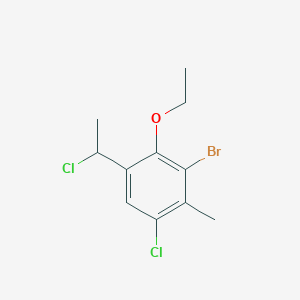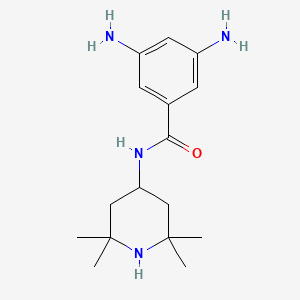
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylglycolic acid moiety Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid typically involves the formation of the pyrrole ring followed by its attachment to the phenylglycolic acid moiety. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrroles under microwave conditions . Another approach is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for maximizing efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole esters with distinct aromatic properties .
Scientific Research Applications
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Pyrrole: A fundamental heterocycle with diverse biological activities.
Phenylglycolic Acid: Known for its role in organic synthesis and pharmaceutical applications.
Pyrrolopyrazine Derivatives: These compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is unique due to the combination of the pyrrole ring with phenylglycolic acid, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8,11,14H,(H,15,16) |
InChI Key |
QNRIEZDCMAHCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)

![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)

![3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine](/img/structure/B8632855.png)



![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)




